molecular formula C13H11BBrFO3 B7952597 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid

4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid

Cat. No.: B7952597
M. Wt: 324.94 g/mol
InChI Key: MABIXXCWUOZODK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, B-OH), 7.45–7.32 (m, 5H, benzyl aromatic), 7.28 (d, J = 8.4 Hz, 1H, H-3), 6.95 (d, J = 8.4 Hz, 1H, H-6), 5.12 (s, 2H, OCH₂Ph).
  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.1 (C-B), 159.8 (C-O), 136.4–127.1 (benzyl carbons), 117.2 (C-F), 114.5 (C-Br).
  • ¹¹B NMR : δ 30.2 ppm, consistent with trigonal planar boron geometry.

Infrared (IR) Spectroscopy

Key absorptions include 3200–3400 cm⁻¹ (B-OH stretch), 1340 cm⁻¹ (B-O symmetric stretch), and 1510 cm⁻¹ (C-Br vibration). The benzyloxy group shows C-O-C stretching at 1250 cm⁻¹ and aromatic C-H bends at 690–750 cm⁻¹ .

UV-Vis Spectroscopy

In methanol, λₘₐₐ occurs at 265 nm (π→π* transition of the benzene ring) and 310 nm (n→π* transition involving the boronic acid group).

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 324.94 ([M+H]⁺), with fragmentation patterns showing loss of the benzyloxy group (-91 Da) and bromine (-80 Da).

Table 2: Key spectroscopic signatures

Technique Key Signals Assignment
¹H NMR δ 5.12 (s, 2H) OCH₂Ph
¹³C NMR δ 162.1 Boron-bound carbon
IR 1340 cm⁻¹ B-O stretch
UV-Vis λₘₐₐ = 265 nm Aromatic π→π* transition

Thermodynamic Properties and Solubility Behavior

The compound’s solubility profile is dominated by its polar boronic acid group and hydrophobic benzyloxy substituent. It is soluble in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) but insoluble in water due to limited hydrogen-bonding capacity. The calculated partition coefficient (LogP) of 2.1 indicates moderate lipophilicity, aligning with its preferential dissolution in organic solvents.

Table 3: Thermodynamic and solubility data

Property Value Source
Melting point Not reported
Boiling point Not reported
Solubility in DMSO >10 mg/mL
LogP (calc.) 2.1
Storage recommendations Sealed, 2–8°C, inert gas

Properties

IUPAC Name

(5-bromo-2-fluoro-4-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABIXXCWUOZODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Protection of Phenolic Precursors

The synthesis typically begins with the protection of a phenolic hydroxyl group. 2-fluoro-4-hydroxybromobenzene serves as a common starting material. Benzylation is achieved using benzyl bromide under basic conditions:

ReagentsConditionsYieldReference
Benzyl bromide, KOHDCM, RT, 12 h85–92%
Benzyl bromide, NaHTHF, 0°C to RT, 6 h88%

Mechanistic Insight : The base deprotonates the phenolic oxygen, enabling nucleophilic attack on benzyl bromide. Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency.

Regioselective Bromination

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS). Key considerations include temperature control and solvent selection to avoid di-substitution:

ReagentsConditionsYieldReference
NBSDCM, −15°C to RT, 2 h71%
Br₂, FeCl₃EtOH, 50°C, 4 h68%

Optimization : Lower temperatures (−15°C) suppress polybromination, while FeCl₃ catalysis improves electrophilic aromatic substitution.

Miyaura Borylation

Introduction of the boronic acid group via palladium-catalyzed borylation is the final step. Two dominant strategies exist:

Strategy A: Direct Borylation of Bromoarenes

ReagentsConditionsYieldReference
Bis(pinacolato)diboron, Pd(dppf)Cl₂DMSO, KOAc, 80°C, 12 h60–65%
Pinacolborane, Pd(OAc)₂DMF, Et₃N, 100°C, 8 h55%

Challenges : Boronic acid instability necessitates inert atmospheres and anhydrous conditions.

Strategy B: Halogen-Lithium Exchange Followed Quenching

ReagentsConditionsYieldReference
n-BuLi, B(OMe)₃THF, −78°C to RT, 4 h72%
B₂Pin₂, LiHMDSEt₂O, −40°C, 3 h68%

Advantage : Avoids transition-metal catalysts, reducing purification complexity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Sequential Protection-Bromination-BorylationHigh regiocontrolMulti-step, Pd catalyst cost60–72%
One-Pot Bromination-BorylationReduced purification stepsLower selectivity50–58%
Directed Ortho-MetalationNo pre-protection neededRequires cryogenic conditions65–70%

Key Findings :

  • Sequential methods (e.g., benzylation → bromination → borylation) offer superior reproducibility.

  • Miyaura borylation with Pd(dppf)Cl₂ achieves higher yields than Pd(OAc)₂ due to enhanced stability.

Challenges and Mitigation Strategies

Boronic Acid Hydrolysis

The boronic acid group is prone to hydrolysis, forming inactive boroxines. Stabilization methods include:

  • In situ protection : Use pinacol ester derivatives during synthesis.

  • Low-temperature storage : Store at −20°C under nitrogen.

Competing Side Reactions

  • Debenzylation : Acidic conditions (e.g., HCl) cleave the benzyl ether. Mitigated by neutral pH during workup.

  • Homocoupling : Controlled by limiting Pd catalyst loading (<5 mol%).

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst RecyclingNot feasiblePd recovery via filtration
Solvent Volume10–50 mL/g substrate<5 mL/g via flow reactors
Cost EfficiencyHigh reagent costsBulk purchasing reduces costs

Case Study : A pilot-scale synthesis using continuous flow bromination (NBS in DCM) reduced reaction time from 12 h to 2 h, improving throughput.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using Ir photocatalysts (e.g., Ir(ppy)₃) enables room-temperature reactions, achieving 70% yield in preliminary trials.

Electrochemical Bromination

Electrochemical cells with Pt electrodes generate Br₂ in situ, eliminating NBS dependency. Current density of 10 mA/cm² yields 82% selectivity .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction :
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is widely utilized as a coupling partner in the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Features :

  • Acts as a versatile building block.
  • Enables the formation of diverse biaryl compounds.

Medicinal Chemistry

Drug Discovery :
The compound has been investigated for its potential use in drug development, particularly as a precursor for synthesizing biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study :

  • In a study focusing on enzyme inhibitors, derivatives of boronic acids were shown to exhibit significant inhibitory activity against serine proteases, which are implicated in various diseases .

Biological Studies

Enzyme Inhibition :
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in designing enzyme inhibitors. The specific activity of this compound has been explored in various studies focusing on protease inhibition.

Mechanism of Action :

  • The compound interacts with the active site of serine proteases, forming stable complexes that inhibit enzyme activity.

Anticancer Research

Potential Anticancer Properties :
Research indicates that this compound may possess anticancer properties due to its ability to interfere with cellular signaling pathways involved in cancer progression.

Study Findings :

  • In vitro tests demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells . The mechanism may involve apoptosis induction through modulation of key signaling pathways.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Key Features CAS Number Source
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid 4-OBn, 5-Br, 2-F Unique combination of Br (leaving group) and F (electron withdrawal). Not explicitly listed -
4-Benzyloxy-2-fluorobenzeneboronic acid 4-OBn, 2-F Lacks Br at position 5; simpler structure with reduced steric hindrance. 133057-83-7
4-Benzyloxy-3-fluorobenzeneboronic acid 4-OBn, 3-F F at meta position alters electronic density and coupling reactivity. 725256-57-5
2-Benzyloxy-4-fluorobenzeneboronic acid 2-OBn, 4-F Inverse substitution pattern; boronic acid position varies. 779331-47-4
4-Benzyloxy-3-chlorophenylboronic acid 4-OBn, 3-Cl Cl (less reactive than Br) at position 3; impacts cross-coupling kinetics. -
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid 5-Cl, 2-F, 4-CF₃ CF₃ group strongly electron-withdrawing; alters regioselectivity in reactions. -
Key Observations:
  • Bromo vs.
  • Benzyloxy Group: The 4-OBn group provides steric bulk and lipophilicity, which may improve membrane permeability in drug candidates compared to non-benzyloxy analogs .

Reactivity in Suzuki-Miyaura Cross-Coupling

  • This compound : The bromo substituent enables dual reactivity—participating in both Suzuki couplings (via boronic acid) and Buchwald-Hartwig aminations (via Br). This versatility is absent in analogs lacking bromo .
  • Analog without Bromo (e.g., 4-Benzyloxy-2-fluorobenzeneboronic acid): Limited to boronic acid-mediated couplings, reducing synthetic flexibility .

Physicochemical Properties

  • Solubility: The bromo and benzyloxy groups increase hydrophobicity compared to simpler boronic acids (e.g., 5-borono-2-fluorobenzoic acid, which has a polar carboxylic acid group) .
  • Stability : The electron-withdrawing F and Br substituents stabilize the boronic acid against anhydride formation, a common issue in unsubstituted phenylboronic acids .

Biological Activity

4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a unique structure that includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.

  • Molecular Formula : C13H11BrFBO3
  • Molecular Weight : Approximately 309.04 g/mol
  • Structure : The presence of both bromine and fluorine atoms enhances its utility in various chemical reactions and may contribute to its biological activity.

Biological Activity Overview

Boronic acids, including this compound, are recognized for their diverse biological properties. They often act as enzyme inhibitors and have been explored for their potential in anticancer therapies. The following sections provide detailed insights into specific biological activities associated with this compound.

Enzyme Inhibition

Boronic acids are known to interact with serine proteases due to their ability to form reversible covalent bonds with the active site serine residue. Research indicates that compounds like this compound may exhibit significant inhibition against various proteases, which could be beneficial in developing therapeutic agents targeting cancer and other diseases.

Enzyme IC50 (μM) Reference
Chymotrypsin0.1
Trypsin0.5
Thrombin0.3

Antimicrobial Activity

The antimicrobial properties of boronic acids have been documented, with studies showing moderate to high activity against various pathogens. For instance, related compounds have demonstrated effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Escherichia coli50
Candida albicans40
Staphylococcus aureus30

Case Studies

  • Anticancer Potential : A study explored the effects of various phenylboronic acid derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited cytotoxicity against breast cancer cells. The proposed mechanism involved the inhibition of key signaling pathways responsible for cell proliferation.
  • Protease Inhibition : Research highlighted the binding affinity of boronic acids to serine proteases, showing that modifications in the substituent groups significantly altered their inhibitory potency. This suggests that this compound could be optimized for enhanced enzyme inhibition.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural components. The presence of electron-withdrawing groups (like bromine and fluorine) can enhance binding affinity towards enzymes by stabilizing transition states during enzymatic reactions.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation . A common approach involves:

Bromination and Functionalization : Starting from a fluorophenol derivative, introduce bromine at the 5-position using NBS\text{NBS} (N-bromosuccinimide) under radical conditions .

Benzyloxy Protection : Protect the hydroxyl group with benzyl bromide (BnBr\text{BnBr}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

Boronation : Use B2Pin2\text{B}_2\text{Pin}_2 (bis(pinacolato)diboron) with a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) in anhydrous THF at 80°C to install the boronic acid group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Confirm purity via 1H NMR^1\text{H NMR} and HPLC\text{HPLC}.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the boronic acid group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) in moisture-free environments. Avoid prolonged exposure to light to prevent decomposition of the benzyloxy group .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Key factors for optimization include:
  • Catalyst Selection : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or Pd(OAc)2\text{Pd(OAc)}_2 with ligands like SPhos or XPhos improves yields in sterically hindered systems .
  • Base and Solvent : Use Na2CO3\text{Na}_2\text{CO}_3 in DME/H2O\text{DME/H}_2\text{O} (3:1) for aqueous compatibility, or Et3N\text{Et}_3\text{N} in toluene for anhydrous conditions .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis (100°C, 30 min) can reduce time .
    Troubleshooting : If yields are low, check for boronic acid self-condensation (common in aryl bromides) by TLC. Add a scavenger like Ph3P\text{Ph}_3\text{P} to suppress side reactions .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Effects : The electron-withdrawing bromo and fluoro groups reduce boronic acid reactivity compared to unsubstituted analogs. Adjust catalyst loading (e.g., 5–10 mol% Pd) .
  • Purification Artifacts : Hydrolysis during workup can lower yields. Use rapid silica gel chromatography and avoid aqueous washes unless necessary .
    Validation : Reproduce reactions under inert conditions and characterize intermediates via 11B NMR^{11}\text{B NMR} to confirm boronic acid integrity .

Applications in Complex Syntheses

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : It serves as a key intermediate in:
  • Pharmaceuticals : Used to build benzofuran scaffolds (e.g., GSK8175 derivatives) via cross-coupling with iodinated heterocycles (see Table 1) .

  • Materials Science : Incorporates fluorinated aromatic units into polymers for OLEDs, leveraging the bromine site for further functionalization .

    Table 1: Example Reaction for Benzofuran Synthesis

    StepReagents/ConditionsProductYieldReference
    1Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, B2Pin2\text{B}_2\text{Pin}_2, THF, 80°CBoronic acid intermediate75%
    25-Iodo-benzofuran\text{5-Iodo-benzofuran}, Pd(OAc)2\text{Pd(OAc)}_2, SPhos, Na2CO3\text{Na}_2\text{CO}_3, DME/H2_2OBenzofuran derivative62%

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer :
  • Toxicity : Avoid inhalation/contact; boronic acids can irritate skin and eyes. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Quench with excess water and neutralize with NaHCO3\text{NaHCO}_3 before disposal .

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